Cas no 2228511-10-0 (2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine)

2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine Chemical and Physical Properties
Names and Identifiers
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- 2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine
- EN300-1920217
- 2228511-10-0
-
- Inchi: 1S/C7H6BrClN2/c1-5(2-8)6-3-10-4-7(9)11-6/h3-4H,1-2H2
- InChI Key: LIYLXRKTRSFJKC-UHFFFAOYSA-N
- SMILES: BrCC(=C)C1C=NC=C(N=1)Cl
Computed Properties
- Exact Mass: 231.94029g/mol
- Monoisotopic Mass: 231.94029g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8Ų
- XLogP3: 2.4
2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1920217-0.1g |
2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine |
2228511-10-0 | 0.1g |
$1031.0 | 2023-09-17 | ||
Enamine | EN300-1920217-1.0g |
2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine |
2228511-10-0 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1920217-5.0g |
2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine |
2228511-10-0 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1920217-5g |
2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine |
2228511-10-0 | 5g |
$3396.0 | 2023-09-17 | ||
Enamine | EN300-1920217-1g |
2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine |
2228511-10-0 | 1g |
$1172.0 | 2023-09-17 | ||
Enamine | EN300-1920217-2.5g |
2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine |
2228511-10-0 | 2.5g |
$2295.0 | 2023-09-17 | ||
Enamine | EN300-1920217-0.05g |
2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine |
2228511-10-0 | 0.05g |
$983.0 | 2023-09-17 | ||
Enamine | EN300-1920217-0.5g |
2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine |
2228511-10-0 | 0.5g |
$1124.0 | 2023-09-17 | ||
Enamine | EN300-1920217-10g |
2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine |
2228511-10-0 | 10g |
$5037.0 | 2023-09-17 | ||
Enamine | EN300-1920217-0.25g |
2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine |
2228511-10-0 | 0.25g |
$1078.0 | 2023-09-17 |
2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine Related Literature
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Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
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Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
Additional information on 2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine
Introduction to 2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine (CAS No. 2228511-10-0)
2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine (CAS No. 2228511-10-0) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its distinctive structure, which includes a brominated propenyl group and a chlorinated pyrazine ring. The combination of these functional groups imparts unique chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The brominated propenyl group in 2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine is particularly noteworthy due to its reactivity and versatility. Bromine is a potent leaving group, which facilitates various substitution reactions, including nucleophilic substitution and elimination processes. This reactivity makes the compound an excellent starting material for the synthesis of more complex molecules with diverse functionalities. Additionally, the presence of the chlorinated pyrazine ring adds further complexity and potential for biological activity, as pyrazines are known to exhibit a wide range of pharmacological effects.
Recent studies have explored the potential applications of 2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine in drug discovery and development. One notable area of research involves its use as a building block for the synthesis of novel antiviral agents. The unique structure of this compound allows for the introduction of specific functional groups that can enhance antiviral activity against a variety of viral pathogens. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine exhibited potent inhibitory effects against influenza viruses, suggesting its potential as a lead compound in antiviral drug development.
Another area of interest is the use of 2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine in the development of anticancer agents. Pyrazine derivatives have been shown to possess significant anticancer activity through various mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, and induction of apoptosis. Research published in Cancer Letters highlighted the ability of 2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine derivatives to selectively target and inhibit cancer cell proliferation while exhibiting minimal toxicity towards normal cells. This selective cytotoxicity makes these compounds promising candidates for further preclinical and clinical evaluation.
The synthetic accessibility of 2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine is another factor contributing to its appeal in pharmaceutical research. The compound can be synthesized through well-established methods involving bromination and chlorination reactions, followed by coupling with appropriate pyrazine precursors. The robustness and scalability of these synthetic routes ensure that large quantities of the compound can be produced efficiently, facilitating its use in high-throughput screening assays and other large-scale applications.
In addition to its pharmaceutical applications, 2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine has also been investigated for its potential use in agrochemicals. Pyrazine derivatives are known for their pesticidal properties, and recent studies have shown that compounds containing the brominated propenyl group exhibit enhanced activity against various plant pathogens. This dual functionality makes 2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine a valuable intermediate for the development of new agrochemical products with improved efficacy and reduced environmental impact.
The physical and chemical properties of 2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine have been extensively characterized through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into the molecular structure and conformational behavior of the compound, which are crucial for understanding its reactivity and biological activity. For example, NMR spectroscopy has revealed specific interactions between the brominated propenyl group and the chlorinated pyrazine ring, which may influence the compound's overall stability and reactivity.
The safety profile of 2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine has also been evaluated through toxicological studies. While preliminary data suggest that the compound is generally well-tolerated at low concentrations, further research is needed to fully assess its long-term safety and potential side effects. These studies are essential for ensuring that any products derived from this compound meet regulatory standards for safety and efficacy.
In conclusion, 2-(3-bromoprop-1-en-2-yl)-6-chloropyrazine (CAS No. 2228511-10-0) represents a promising intermediate with diverse applications in pharmaceutical research, agrochemicals, and other fields. Its unique structure and reactivity make it an attractive starting material for the synthesis of bioactive molecules with potential therapeutic benefits. Ongoing research continues to uncover new insights into its properties and applications, further solidifying its importance in modern chemical and pharmaceutical sciences.
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